
tert-Butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical reactivity and potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the phenoxy group enhances the compound’s reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromo-4,5-difluorophenol and tert-butyl azetidine-1-carboxylate.
Reaction Steps:
Industrial Production Methods:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the azetidine ring or the phenoxy group.
Coupling Reactions: The presence of bromine allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the azetidine ring or phenoxy group.
Coupling Products: Various substituted phenoxyazetidines.
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Employed in catalytic reactions due to its unique reactivity.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its bioactive properties.
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Material Science: Application in the synthesis of advanced materials with specific properties.
Agrochemicals: Potential use in the development of new agrochemicals.
作用机制
The mechanism of action of tert-butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity to these targets.
相似化合物的比较
tert-Butyl 3-(4-bromo-2,5-difluorophenoxy)azetidine-1-carboxylate: Similar structure but different substitution pattern on the phenoxy group.
tert-Butyl 3-(2-chloro-4,5-difluorophenoxy)azetidine-1-carboxylate: Chlorine instead of bromine, affecting reactivity and biological activity.
tert-Butyl 3-(2-bromo-4,5-dichlorophenoxy)azetidine-1-carboxylate: Presence of chlorine atoms in addition to bromine, altering its chemical properties.
Uniqueness:
The unique combination of bromine and fluorine atoms in tert-butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate provides distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C14H16BrF2NO3 |
|---|---|
分子量 |
364.18 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H16BrF2NO3/c1-14(2,3)21-13(19)18-6-8(7-18)20-12-5-11(17)10(16)4-9(12)15/h4-5,8H,6-7H2,1-3H3 |
InChI 键 |
GKDIRHWNRGIXDA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=C(C=C2Br)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


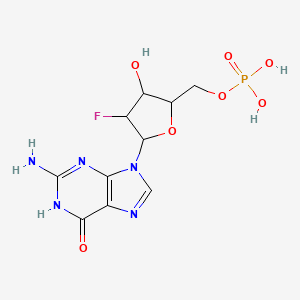
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B12075224.png)
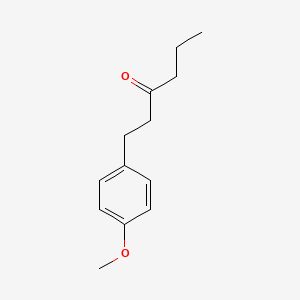


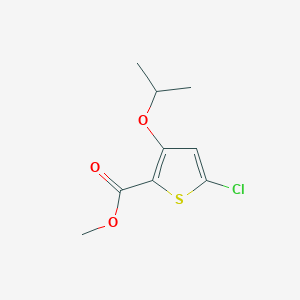
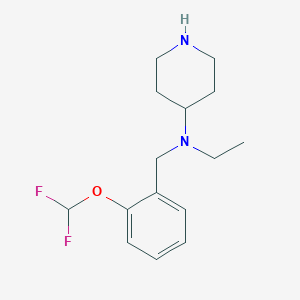
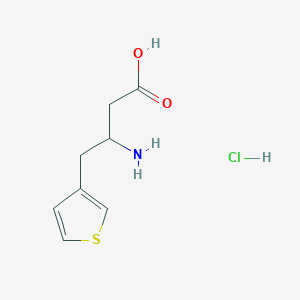

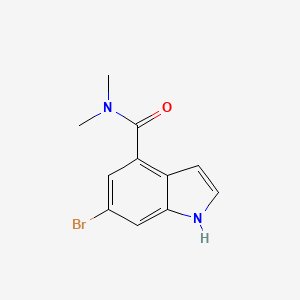
![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)



